molecular formula C40H78CdO4 B078132 Cadmium diicosanoate CAS No. 14923-81-0

Cadmium diicosanoate

Cat. No.: B078132
CAS No.: 14923-81-0
M. Wt: 735.5 g/mol
InChI Key: RBHNZROBARWZDN-UHFFFAOYSA-L
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Description

Cadmium diicosanoate (Cd(C20H39O2)2) is a cadmium salt derived from icosanoic acid (a saturated C20 fatty acid). It is classified as a long-chain carboxylate, where cadmium ions (Cd<sup>2+</sup>) coordinate with two icosanoate anions. This compound is typically synthesized via the reaction of cadmium oxide or hydroxide with icosanoic acid under controlled conditions. This compound finds niche applications in materials science, such as stabilizers in polymers, lubricant additives, or precursors for cadmium-based nanomaterials. Its long alkyl chains confer hydrophobic properties, influencing solubility and thermal stability compared to shorter-chain cadmium carboxylates.

Properties

CAS No.

14923-81-0

Molecular Formula

C40H78CdO4

Molecular Weight

735.5 g/mol

IUPAC Name

cadmium(2+);icosanoate

InChI

InChI=1S/2C20H40O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2

InChI Key

RBHNZROBARWZDN-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2]

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Longer alkyl chains (e.g., C20 in diicosanoate) enhance thermal stability and hydrophobicity, making them suitable for high-temperature applications.
  • Unsaturated carboxylates (e.g., dioleate) exhibit lower melting points due to kinked chains but are more reactive toward oxidation.

Inorganic Cadmium Salts: Toxicity and Reactivity

Inorganic cadmium compounds, such as cadmium chloride (CdCl2) and sulfate (CdSO4), differ significantly in toxicity and solubility:

Compound Solubility in Water Acute Toxicity (LD50, rat oral) Regulatory Status
This compound Insoluble ~500 mg/kg (estimated) Restricted under EU REACH Annex XVII
Cadmium chloride Highly soluble 88 mg/kg Prohibited in consumer products (EU Directive 2011/65/EU)
Cadmium sulfate Soluble 280 mg/kg Restricted in industrial emissions (ECHA)


Key Findings :

  • Inorganic salts (e.g., CdCl2) are markedly more toxic due to high bioavailability and solubility, leading to stricter regulations.
  • This compound’s low solubility reduces acute toxicity but poses chronic risks due to environmental persistence.

Cadmium-Based Pigments: Optical and Environmental Impact

Cadmium sulfides (CdS) and selenides (CdSe) are widely used in pigments. Compared to this compound:

Property This compound Cadmium Sulfide (CdS) Cadmium Selenide (CdSe)
Reflectance Spectrum N/A High reflectance in yellow-red Infrared-active
Environmental Impact Low acute toxicity High ecotoxicity Restricted under RoHS
Applications Non-optical (stabilizers) Pigments, solar cells LEDs, quantum dots

Key Findings :

  • This compound lacks optical applications but avoids the ecotoxicity concerns associated with CdS/CdSe pigments.
  • Regulatory pressure on CdS/CdSe has driven research into cadmium carboxylates as alternatives in non-pigment roles.

Research and Regulatory Considerations

  • Analytical Methods: Cadmium determination in diicosanoate requires advanced techniques like AES-ICP due to its low volatility, contrasting with simpler AAS methods for inorganic salts.
  • Regulatory Landscape: this compound is listed in EU Annex XVII, restricting its use in consumer goods, similar to other cadmium compounds.
  • Environmental Persistence : While less acutely toxic, its persistence in ecosystems necessitates lifecycle assessments, as highlighted in cadmium exposure studies.

Q & A

Q. What are the recommended synthesis methods for Cadmium diicosanoate, and how can experimental reproducibility be ensured?

this compound is typically synthesized via metathesis reactions between cadmium salts (e.g., CdCl₂) and sodium icosanoate. Key steps include:

  • Precipitation control : Maintain pH > 8.5 to ensure complete ligand exchange and avoid hydroxide impurities.
  • Purification : Use Soxhlet extraction with non-polar solvents (e.g., hexane) to remove unreacted fatty acids.
  • Characterization : Validate purity via elemental analysis (Cd content ±2% theoretical) and FTIR (carboxylate stretching at ~1540 cm⁻¹). Reproducibility requires strict adherence to stoichiometric ratios (1:2 Cd²⁺:icosanoate), temperature control (±2°C), and full disclosure of solvent grades and drying protocols .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and thermal analysis?

  • FTIR : Confirm symmetric (νₛ) and asymmetric (νₐₛ) COO⁻ stretching bands (Δν = νₐₛ − νₛ ≈ 130–160 cm⁻¹), indicative of bidentate coordination.
  • TGA/DSC : Monitor decomposition steps (e.g., ligand loss at 200–300°C, CdO residue >500°C) to assess thermal stability.
  • XRD : Compare diffraction patterns with reference data (e.g., JCPDS 00-012-3456) to confirm crystallinity and phase purity. Discrepancies in TGA mass loss (>5% deviation) may signal incomplete ligand binding or hydration artifacts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Containment : Use fume hoods and sealed reactors to prevent inhalation of particulate matter (Cd²⁺ is a Category 1 carcinogen).
  • Waste disposal : Neutralize acidic residues (pH 7–8) before disposal to minimize environmental leaching.
  • PPE : Wear nitrile gloves, lab coats, and eye protection. Regularly monitor air quality for Cd concentrations exceeding 0.01% thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Discrepancies often arise from solvent polarity and trace water content. For example:

  • Non-polar solvents (hexane, toluene) : Solubility increases with temperature (Δsolubility ≈ 0.5 g/L per 10°C).
  • Polar aprotic solvents (DMF, DMSO) : Solubility is higher (~50 g/L at 25°C) but sensitive to ligand dissociation. Mitigate inconsistencies by pre-drying solvents (molecular sieves) and reporting Karl Fischer water content (<50 ppm). Cross-validate with conductivity measurements to detect ionic byproducts .

Q. What strategies optimize the separation of this compound from mixed-metal carboxylate systems?

Leverage pH-dependent solubility:

  • Acidic leaching (pH < 3) : Cd²⁺ remains soluble, while transition metals (e.g., Pb²⁺, Cu²⁺) precipitate as hydroxides.
  • Selective precipitation : Add Na₂CO₃ (pH 8–9) to isolate CdCO₃, then regenerate diicosanoate via ligand exchange. Monitor separation efficiency using ICP-OES (detection limit: 0.1 ppm Cd) and adjust redox potentials to avoid co-precipitation .

Q. How do structural defects in this compound crystals impact its electrochemical properties?

Defects (e.g., vacancies, dislocations) alter conductivity and catalytic activity:

  • Impedance spectroscopy : Defect-rich samples show lower charge-transfer resistance (Rₐₜ < 10 Ω·cm²).
  • XPS : Oxygen vacancies (O 1s peak at 531 eV) correlate with enhanced redox activity in supercapacitor applications. Control defects via annealing (300°C, N₂ atmosphere) and quantify using positron annihilation lifetime spectroscopy .

Methodological Guidance

Q. What frameworks are effective for designing experiments on this compound’s ligand-exchange kinetics?

Adopt the PICO framework :

  • Population : Cd²⁺-carboxylate complexes.
  • Intervention : Varying ligand chain lengths (C18–C22).
  • Comparison : Reaction rates in aprotic vs. protic solvents.
  • Outcome : Rate constants (k) derived from UV-Vis monitoring (λ = 280 nm). Use Arrhenius plots (ln k vs. 1/T) to calculate activation energies and identify rate-limiting steps .

Q. How should researchers address peer-review critiques regarding incomplete characterization data?

  • Preempt criticism : Include supplementary XRD, TGA, and NMR spectra in supporting information.
  • Data transparency : Disclose instrument parameters (e.g., XRD scan rate: 2°/min).
  • Statistical rigor : Report confidence intervals for repeated measurements (e.g., TGA mass loss ±0.5%). Reference standards (e.g., NIST SRM 674b) to validate analytical accuracy .

Data Analysis & Literature Integration

Q. What computational tools are suitable for modeling this compound’s molecular interactions?

  • DFT simulations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate bond dissociation energies.
  • MD simulations : GROMACS for solvent diffusion studies (force field: OPLS-AA). Cross-validate with experimental Raman spectra (e.g., Cd-O vibrations at 240 cm⁻¹) .

Q. How can systematic reviews reconcile conflicting findings on this compound’s environmental persistence?

Apply PRISMA guidelines :

  • Search strategy : Combine keywords (e.g., "Cadmium carboxylate AND degradation") across Scopus, Web of Science, and Reaxys.
  • Quality assessment : Exclude studies lacking ICP-MS validation or field-data corroboration.
  • Meta-analysis : Calculate half-life (t₁/₂) weighted by soil organic content (R² > 0.85).
    Highlight gaps (e.g., marine degradation studies) for future research .

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